molecular formula C18H16N2OS4 B12547491 Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester CAS No. 142979-67-7

Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester

Cat. No.: B12547491
CAS No.: 142979-67-7
M. Wt: 404.6 g/mol
InChI Key: AWAVTEWTRUJXDH-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester is a complex organic compound with a unique structure that includes a thiazolidinyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester typically involves multiple steps. One common method includes the reaction of 2-methylphenyl isothiocyanate with 4-methylphenyl hydrazine to form an intermediate, which is then reacted with carbon disulfide and a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The ester group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.

Properties

CAS No.

142979-67-7

Molecular Formula

C18H16N2OS4

Molecular Weight

404.6 g/mol

IUPAC Name

[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl] N-(2-methylphenyl)carbamodithioate

InChI

InChI=1S/C18H16N2OS4/c1-11-7-9-13(10-8-11)20-15(21)16(25-18(20)23)24-17(22)19-14-6-4-3-5-12(14)2/h3-10,16H,1-2H3,(H,19,22)

InChI Key

AWAVTEWTRUJXDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=S)SC(=S)NC3=CC=CC=C3C

Origin of Product

United States

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